Dichloroprop-13C3
Description
Properties
Molecular Formula |
C₆¹³C₃H₈Cl₂O₃ |
|---|---|
Molecular Weight |
238.04 |
Synonyms |
(±)-2,4-DP-13C3; (±)-2-(2,4-Dichlorophenoxy)propanoic Acid-13C3; (±)-2-(2,4-Dichlorophenoxy)propionic Acid-13C3; (±)-Dichlorprop-13C3; 2,4-DCPPA-13C3; 2,4-DP-13C3; 2,4-Dichlorprop-13C3; 2-(2,4-DP)-13C3; 2-(2,4-Dichlorophenoxy)propanoic Acid-13C3; 2-( |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Enrichment Methodologies of Dichloroprop 13c3
Precursor Selection and Chemical Reaction Pathways for Carbon-13 Incorporation
The synthesis of Dichloroprop-13C3 necessitates a strategic approach, beginning with the selection of an appropriate carbon-13 labeled precursor. A logical and efficient pathway involves the use of a fully labeled three-carbon starting material, which can then be chemically converted to the desired dichloropropene structure.
A primary precursor for this synthesis is 1,3-propanediol-1,2,3-13C3 . While the direct synthesis of this compound is not extensively documented, the conversion of non-labeled 1,3-propanediol (B51772) to 1,3-dichloropropane (B93676) is a well-established industrial process. google.com This process typically involves the reaction of 1,3-propanediol with a chlorinating agent such as hydrogen chloride. google.com Subsequently, dehydrochlorination of the resulting 1,3-dichloropropane-1,2,3-13C3 would yield the target molecule, this compound.
The synthesis of the 1,3-propanediol-1,2,3-13C3 precursor can be achieved through various methods, including biosynthetic routes. For instance, microorganisms can be cultured on a medium containing 13C-labeled glucose as the sole carbon source to produce 13C-labeled glycerol, which can then be converted to 1,3-propanediol-13C3. nih.govrsc.orgnih.gov
Alternative, though potentially more complex, synthetic routes to non-labeled 1,3-dichloropropene (B49464) include the dehydration of 1,3-dichloro-2-propanol (B29581) and the dehydrochlorination of 1,2,3-trichloropropane. epa.gov Adapting these methods for the synthesis of this compound would require the synthesis of the corresponding 13C3-labeled precursors.
For the synthesis of this compound, where all three carbon atoms are labeled, the primary strategy is to utilize a uniformly labeled precursor such as 1,3-propanediol-1,2,3-13C3. This approach ensures the incorporation of carbon-13 at each position in the carbon backbone, simplifying the synthetic process and ensuring the desired isotopic distribution in the final product.
In applications where specific carbon positions need to be labeled (regioselective labeling), the synthesis would need to start from a selectively labeled precursor. However, for the purposes of creating a distinct mass-shifted internal standard or for tracing the entire carbon skeleton in metabolic studies, uniform labeling is generally preferred.
The optimization of the synthetic yield for this compound would focus on the efficiency of the chlorination and dehydrochlorination steps. Based on literature for the synthesis of non-labeled 1,3-dichloropropane, key parameters to control include reaction temperature, the concentration of the chlorinating agent, and the use of catalysts. google.com For instance, the reaction of bis(3-hydroxypropyl)ether with hydrogen chloride can be catalyzed by tertiary basic nitrogen compounds. google.com
The isotopic abundance of the final this compound product is primarily determined by the isotopic enrichment of the starting material, 1,3-propanediol-1,2,3-13C3. isotope.com It is crucial to use a precursor with the highest possible isotopic purity to achieve a high enrichment in the final product. During the chemical reactions, it is also important to minimize any potential kinetic isotope effects that could lead to isotopic fractionation, although this is a lesser concern when the goal is to maintain a high level of uniform labeling.
| Parameter | Condition | Expected Outcome | Reference |
| Precursor | 1,3-propanediol-1,2,3-13C3 | Uniform 13C labeling | nih.govrsc.orgnih.gov |
| Chlorination Reagent | Hydrogen Chloride | Conversion of diol to dichloride | google.comgoogle.com |
| Catalyst | Tertiary basic nitrogen compounds | Increased reaction rate | google.com |
| Reaction Temperature | Optimized for specific reaction | Maximize yield, minimize byproducts | google.com |
| Isotopic Enrichment | >98% in precursor | High isotopic abundance in product | isotope.com |
Purification and Spectroscopic Characterization of this compound
Following synthesis, the this compound must be purified and rigorously characterized to confirm its chemical identity, purity, and isotopic enrichment. As 1,3-dichloropropene is a volatile organic compound, purification techniques suitable for such compounds are employed. epa.govacs.org
Common purification methods include fractional distillation to separate the product from solvents and unreacted starting materials, and preparative gas chromatography for achieving high purity.
High-resolution mass spectrometry (HRMS) is an essential technique for determining the isotopic purity of this compound. The mass of the labeled compound will be three atomic mass units higher than its non-labeled counterpart. HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of the three 13C atoms.
The analysis of the isotopic cluster of the molecular ion allows for the calculation of the isotopic enrichment. nih.gov The relative intensities of the peaks corresponding to molecules with zero, one, two, or three 13C atoms can be used to determine the percentage of the fully labeled species.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z (Monoisotopic) | Relative Abundance (%) |
|---|---|---|
| [C3H4(35Cl)2]+ | 109.9690 | Low (residual 12C) |
| [13C1C2H4(35Cl)2]+ | 110.9724 | Low |
| [13C2C1H4(35Cl)2]+ | 111.9757 | Low |
| [13C3H4(35Cl)2]+ | 112.9791 | High (>98%) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and verifying the positions of the carbon-13 labels. Both 1H and 13C NMR spectra will show distinct features compared to the non-labeled compound.
In the 1H NMR spectrum , the protons will exhibit large one-bond (¹JCH) and two-bond (²JCH) coupling constants to the adjacent 13C nuclei, leading to complex splitting patterns. These couplings provide direct evidence of the C-H connectivity.
The 13C NMR spectrum will be significantly enhanced due to the high abundance of 13C. Each carbon atom will appear as a strong signal, and the spectrum will display 13C-13C coupling constants (¹JCC and ²JCC). These couplings are invaluable for confirming the carbon skeleton and verifying that all three carbon atoms are indeed labeled and contiguous.
Hypothetical NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| 1H NMR | ~5.9 - 6.2 (vinylic), ~4.1 (allylic) | ¹J(13C,1H) ≈ 150-160, ²J(13C,1H) ≈ 5-10 |
| 13C NMR | ~120-135 (vinylic), ~45 (allylic) | ¹J(13C,13C) ≈ 35-45, ²J(13C,13C) ≈ 2-5 |
Gas chromatography (GC) is the primary technique for assessing the chemical purity of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively separate the cis- and trans-isomers of 1,3-dichloropropene and quantify any impurities, such as residual solvents, unreacted starting materials, or byproducts. nih.gov The use of a chiral GC column can also be employed to separate the enantiomers if required.
Advanced Analytical Methodologies and Applications Utilizing Dichloroprop 13c3
Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving high-accuracy quantitative measurements. Its efficacy relies on the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard.
Theoretical Framework and Principles of IDMS with Dichloroprop-13C3
The fundamental principle of IDMS is the addition of a known amount of an isotopically distinct form of the analyte, in this case, this compound, to the sample prior to any processing or analysis. This compound serves as an ideal internal standard because it is chemically identical to the target analyte, dichloroprop, ensuring that it behaves in the same manner during sample extraction, cleanup, and chromatographic separation. waters.comchromatographyonline.com Any loss of the analyte during sample workup will be mirrored by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the unlabeled analyte (dichloroprop) and the stable isotope-labeled internal standard (this compound) based on their mass-to-charge (m/z) ratio difference. The quantification is not based on the absolute signal of the analyte but on the ratio of the signal from the native analyte to that of the known amount of added this compound. nih.gov This ratiometric measurement effectively cancels out variations caused by sample loss during preparation and fluctuations in instrument response, known as matrix effects. chromatographyonline.comresearchgate.net The use of a ¹³C-labeled standard is often considered superior to deuterium-labeled standards because the physicochemical properties are more similar, leading to nearly identical chromatographic retention times and a more accurate correction for ion suppression or enhancement. nih.gov
Calibration Curve Development and Linearity Assessment
For accurate quantification, a calibration curve is developed. This is achieved by preparing a series of calibration standards containing a constant, known concentration of the this compound internal standard and varying, known concentrations of the unlabeled dichloroprop analyte. The samples are then analyzed, and the response ratio (peak area of dichloroprop / peak area of this compound) is plotted against the concentration of dichloroprop.
The resulting calibration curve is then assessed for its linearity over the desired concentration range. A linear regression analysis is performed, and the quality of the fit is typically evaluated by the coefficient of determination (r²). For bioanalytical and environmental methods, an r² value greater than 0.99 is generally considered to demonstrate excellent linearity. lcms.cz Studies on related acidic herbicides show that this approach yields high accuracy, with measured values often falling within 88% to 120% of the expected concentrations in spiked samples. lcms.cz
Table 1: Illustrative Data for Calibration Curve Construction
This table shows example data used to plot a calibration curve for dichloroprop using a fixed concentration of this compound as the internal standard.
| Dichloroprop Conc. (µg/L) | Dichloroprop Response (Area) | This compound Response (Area) | Response Ratio (Analyte/IS) |
| 1.0 | 4,890 | 49,500 | 0.099 |
| 2.5 | 12,600 | 50,100 | 0.251 |
| 5.0 | 25,500 | 51,000 | 0.500 |
| 10.0 | 52,100 | 50,800 | 1.026 |
| 25.0 | 128,000 | 50,500 | 2.535 |
| 50.0 | 254,000 | 49,900 | 5.090 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis of compounds like dichloroprop in complex environmental or biological samples. uzh.ch
Chromatographic Separation Strategy Development for this compound and Analogs
The primary goal of the chromatographic method is to separate the analyte of interest from other matrix components to reduce interference. For dichloroprop and its ¹³C-labeled analog, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly employed. lcms.czresearchgate.net
A typical separation uses a C18 or a more advanced column like an HSS T3 with a mobile phase consisting of an aqueous component and an organic solvent. lcms.czlcms.cz The aqueous phase is often acidified with formic acid to ensure the acidic herbicide is in its protonated, less polar form, which enhances retention on the reversed-phase column. lcms.cz The organic phase is typically methanol (B129727) or acetonitrile. youngin.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the analytes and elute them in a reasonable time frame. A critical aspect of the strategy is to ensure that this compound co-elutes with the unlabeled dichloroprop. nih.gov This co-elution is vital for the accurate compensation of matrix effects that occur at a specific retention time. nih.gov
Optimization of Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. youngin.com The optimization of MS parameters is essential to achieve the best possible performance. nih.govnih.gov For dichloroprop, analysis is typically performed using electrospray ionization (ESI) in the negative ion mode (ESI-), as the carboxylic acid group is readily deprotonated. lcms.czyoungin.com
In MRM analysis, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is selected in the third quadrupole. This process drastically reduces chemical noise and enhances selectivity. eurl-pesticides.eu For dichloroprop (molar mass ~235.06 g/mol ), the precursor ion is m/z 233. lcms.cznih.gov For this compound, with three ¹³C atoms, the precursor ion would be m/z 236. The product ions and collision energies are optimized to produce the most stable and intense signal.
Table 2: Optimized Mass Spectrometric Parameters for Dichloroprop and this compound
This table details typical MRM transitions used for the analysis of dichloroprop and its ¹³C-labeled internal standard. The primary, or quantitative, transition is shown in bold.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dichloroprop | ESI- | 233 | 161 | 13 |
| Dichloroprop | ESI- | 233 | 125 | 25 |
| This compound | ESI- | 236 | 161 or 164 | 13 |
| This compound | ESI- | 236 | 125 or 128 | 25 |
| Note: The mass of the product ion for the labeled standard depends on whether the ¹³C atoms are retained in the fragmented portion of the molecule. The transition 233 > 161 corresponds to the loss of the propanoic acid moiety. If the ¹³C labeling is on the phenyl ring, the product ion would remain m/z 161. If a ¹³C is on the propanoic acid group, the mass could shift. The most crucial aspect is the unique precursor ion mass. | ||||
| (Data for Dichloroprop adapted from Waters Corporation application notes). lcms.cz |
Mitigation of Matrix Effects and Ion Suppression Using this compound
Matrix effects are a significant challenge in LC-MS/MS analysis, especially with complex samples. chromatographyonline.com These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the MS source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase). waters.comresearchgate.net This phenomenon can severely compromise the accuracy, precision, and sensitivity of an analytical method. nih.gov
The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to overcome matrix effects. nih.govchromatographyonline.com Because the SIL standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. waters.com When the ratio of the analyte signal to the internal standard signal is calculated, the variability introduced by the matrix effect is normalized, or canceled out. This compensation allows for robust and accurate quantification even in the presence of significant matrix interferences that would otherwise render the analysis unreliable. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1,3-dichloropropene (B49464). The use of this compound as an internal standard in these methods, a practice known as isotope dilution, is essential for correcting variations in sample preparation, injection, and instrument response, thereby ensuring high accuracy.
While the volatile nature of 1,3-dichloropropene often allows for its direct analysis by GC-MS without derivatization, particularly when using techniques like purge and trap, derivatization can be employed in specific analytical scenarios. cdc.gov This is often the case when it is part of a multi-analyte method that includes less volatile or more polar compounds, such as chloropropanols like 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP), which can be found alongside 1,3-dichloropropene in certain food products. d-nb.infonih.gov
In such cases, derivatization is performed to increase the volatility and thermal stability of the analytes, and to improve their chromatographic peak shape and mass spectrometric detection. researchgate.net When these methods are employed, this compound would undergo the same derivatization reaction as the native 1,3-dichloropropene. Common derivatizing agents used in the broader analysis of chloropropanols that would be applicable include:
Heptafluorobutyric anhydride (B1165640) (HFBA): This reagent reacts with hydroxyl groups to form stable, volatile esters with high mass fragments, which is advantageous for mass spectrometric detection. d-nb.inforesearchgate.net
Silylating Agents: Reagents such as 1-trimethylsilylimidazole or a mixture of hexamethyldisilazane (B44280) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (HMDS-TMSOTf) are used to replace active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. nih.govresearchgate.net This process, known as silylation, effectively reduces the polarity and increases the volatility of the analytes. nih.govscience.gov
The choice of derivatization technique depends on the specific matrix and the other target analytes in the method. The key advantage of using this compound is that it will have nearly identical chemical reactivity and derivatization efficiency to the unlabeled analyte, ensuring that any variations in the derivatization step are accurately accounted for.
The successful application of this compound in isotope dilution GC-MS hinges on the chromatographic system's ability to provide adequate separation and resolution. While baseline separation of the labeled and unlabeled compounds is not always necessary due to the mass spectrometer's ability to distinguish them based on their mass-to-charge ratio (m/z), good chromatographic performance is still essential for accurate quantification.
The primary goal for the GC column is to efficiently separate the cis- and trans-isomers of 1,3-dichloropropene from each other and from potential matrix interferences. psu.edu The this compound standard will also contain both cis- and trans-13C3 isomers, which will co-elute or elute very closely with their respective unlabeled counterparts.
Several types of capillary GC columns have been successfully used for the analysis of 1,3-dichloropropene, demonstrating the performance necessary for isotopic analysis. The selection is based on providing the best resolution for these volatile compounds. greyhoundchrom.com
Table 1: GC Columns Utilized in the Analysis of 1,3-Dichloropropene
| Column Type | Stationary Phase | Dimensions (Length x I.D. x Film Thickness) | Application Context | Reference |
| Zebron™ ZB-5ms | 5% Phenyl-Arylene / 95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Analysis of 1,3-DCP in water and soil samples by purge and trap GC-MS. | psu.edu |
| DB-VRX | Proprietary for Volatiles | 30 m x 0.25 mm x 1.4 µm | Rapid determination of 1,3-D in food samples. | iss.it |
| SP®-2560 | Highly Polar CyanoSiloxane | 100 m x 0.25 mm x 0.20 µm | Separation of cis/trans isomers of fatty acid methyl esters, demonstrating high resolution capabilities applicable to isomers like those of 1,3-Dichloropropene. | greyhoundchrom.com |
This table is interactive. Click on the headers to sort the data.
The performance of these columns is evaluated based on their ability to produce sharp, symmetrical peaks for both the native and the 13C-labeled isomers, ensuring that quantification is not compromised by poor chromatography. A column that provides good resolution of the geometric isomers (cis- and trans-) of 1,3-dichloropropene will be well-suited for the analysis using this compound, as the isotopic shift in retention time is typically minimal. greyhoundchrom.com
Method Validation and Quality Assurance in Environmental Monitoring and Residue Analysis
The use of this compound is central to quality assurance in analytical methods for 1,3-dichloropropene. Method validation ensures that the analytical procedure is fit for its intended purpose.
The precision and accuracy of an analytical method are key performance indicators. In methods employing this compound, these parameters are significantly improved.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Studies on 1,3-dichloropropene analysis have reported precision values (RSD) of less than 6% in water and soil matrices, demonstrating the high reproducibility of the methods. psu.eduresearchgate.net
Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The use of an isotopic internal standard like this compound inherently corrects for losses during sample preparation and analysis, leading to high accuracy. For instance, methods for 1,3-dichloropropene have demonstrated excellent recoveries, often in the range of 93-104%. psu.eduresearchgate.net In a study on 1,3-dichloro-2-propanol in river water using a deuterated internal standard (1,3-DCP-d5), which functions similarly to this compound, the average recovery was 105±3%. nih.gov
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The use of an isotope dilution approach with this compound contributes to method robustness by compensating for minor variations in extraction times, solvent volumes, or instrument conditions.
Table 2: Summary of Method Validation Data for 1,3-Dichloropropene Analysis
| Matrix | Analyte | Internal Standard | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Agricultural Water | 1,3-Dichloropropene | Not specified | < 6% | 93-104% | psu.eduresearchgate.net |
| Soil | 1,3-Dichloropropene | Not specified | < 6% | 93-104% | psu.eduresearchgate.net |
| Food Products | 1,3-Dichloropropanol | 1,3-DCP-d5 | Not specified | ~80% | researchgate.net |
| River Water | 1,3-Dichloro-2-propanol | 1,3-DCP-d5 | 5.4% | 105 ± 3% | nih.gov |
This table is interactive. Click on the headers to sort the data.
The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound in a sensitive GC-MS method allows for the achievement of very low detection limits for 1,3-dichloropropene in complex matrices.
These limits are determined by analyzing blank matrix samples spiked at low concentrations. The high specificity of mass spectrometry, combined with the corrective ability of the isotopic standard, enables the detection of 1,3-dichloropropene at trace levels, often in the parts-per-billion (ppb or µg/L) or even parts-per-trillion (ppt or ng/L) range.
Table 3: Reported Limits of Detection (LOD) and Quantitation (LOQ) for 1,3-Dichloropropene and Related Compounds
| Analyte | Matrix | LOD | LOQ | Reference |
| 1,3-Dichloropropene | Agricultural Water | 0.05 µg/L | 0.1 µg/L | psu.edunih.gov |
| 1,3-Dichloropropene | Soil | 0.005 µg/kg | 0.01 mg/kg | psu.edunih.gov |
| 1,3-Dichloropropene | Water (EPA Method) | 0.0015 ng/mL (cis), 0.0036 ng/mL (trans) | 0.05 ng/mL | epa.gov |
| 1,3-Dichloropropene | Soil (EPA Method) | Not specified | 0.20 µg/kg | epa.gov |
| 1,3-Dichloropropanol | Food Products | 1 ng/g | 3 ng/g | researchgate.net |
| 1,3-Dichloropropanol | Various Foods | 1.06 - 3.15 ng/g | Not specified | d-nb.info |
| 1,3-Dichloropropanol | Water Extracts of FCM | 0.4 µg/L | 1.2 µg/L | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
The development and use of Certified Reference Materials (CRMs) are fundamental to ensuring the quality and comparability of analytical data. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While specific CRMs for this compound itself are primarily the purview of commercial standard providers, CRMs of the native compound in relevant matrices are used to validate analytical methods.
This compound, as a high-purity analytical standard, is a prerequisite for the development of such CRMs and for their use in proficiency testing schemes. Inter-laboratory comparisons, such as those organized by FAPAS (Food Analysis Performance Assessment Scheme), are essential for assessing the proficiency of different laboratories and the comparability of their results. researchgate.net In these schemes, participating laboratories analyze the same sample, which may contain 1,3-dichloropropene. The use of this compound as an internal standard is considered a best practice in such studies, as it helps to minimize inter-laboratory variability arising from differences in sample preparation and instrumentation. researchgate.net
Furthermore, regulatory bodies like the U.S. Environmental Protection Agency (EPA) require independent laboratory validations (ILVs) for analytical methods. epa.gov These validations serve as a form of inter-laboratory comparison to ensure that a method is rugged and transferable. The robust performance of methods using isotope dilution with standards like this compound is a key factor in passing such rigorous validation requirements. epa.gov
Environmental Fate and Transport Research Facilitated by Dichloroprop 13c3
Elucidation of Abiotic Transformation Pathways of Dichloroprop
Photolytic Degradation Kinetics and Mechanisms
Hydrolytic Stability and Reaction Pathways in Aquatic Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The stability of dichloroprop to hydrolysis is pH-dependent. Studies have shown that dichlorprop (B359615) is stable to hydrolysis in a pH range of 5 to 9. herts.ac.uk The primary product identified from the hydrolysis of dichlorprop-P, an enantiomer of dichlorprop, is dichlorprop-P acid. apvma.gov.au This suggests that under typical environmental pH conditions, the ester linkage in certain formulations of dichlorprop would be the primary site of hydrolytic attack, leading to the formation of the corresponding acid.
Microbial Degradation and Biotransformation Studies of Dichloroprop
The biodegradation of dichloroprop by soil and water microorganisms is a key process governing its environmental persistence. The use of Dichloroprop-13C3 in techniques like DNA-stable isotope probing (DNA-SIP) has been instrumental in identifying the specific microorganisms responsible for its degradation and in elucidating the metabolic pathways involved.
Identification of Microbial Metabolites and Degradation Intermediates
Stable isotope probing with 13C-labeled dichloroprop has enabled researchers to trace the carbon from the herbicide into the biomass of specific microorganisms, thereby identifying the primary degraders. A key initial step in the microbial degradation of dichlorprop is the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net Further degradation of 2,4-DCP proceeds through chlorocatechols.
A DNA-SIP study utilizing [13C]dichlorprop successfully identified a synergistic microbial consortium responsible for its degradation. The primary degraders that assimilated the 13C from dichlorprop were identified as species belonging to the genera Sphingobium and Sphingopyxis. apvma.gov.au These bacteria were directly involved in the initial breakdown of the herbicide. The study also revealed that other bacteria, including species of Dyella, Sphingomonas, Pseudomonas, and Achromobacter, participated in the degradation process by consuming the initial metabolite, 2,4-dichlorophenol. apvma.gov.auepa.gov
| Microbial Genus | Role in Dichloroprop Degradation | Evidence |
| Sphingobium | Primary degrader of dichloroprop | Assimilation of 13C from [13C]dichlorprop confirmed by DNA-SIP apvma.gov.au |
| Sphingopyxis | Primary degrader of dichloroprop | Assimilation of 13C from [13C]dichlorprop confirmed by DNA-SIP apvma.gov.aunih.gov |
| Dyella | Degrader of the metabolite 2,4-dichlorophenol | Identified in the [13C]dichlorprop-labeled metagenome apvma.gov.auepa.gov |
| Sphingomonas | Degrader of the metabolite 2,4-dichlorophenol | Identified in the [13C]dichlorprop-labeled metagenome apvma.gov.au |
| Pseudomonas | Degrader of the metabolite 2,4-dichlorophenol | Identified in the [13C]dichlorprop-labeled metagenome apvma.gov.auwikipedia.org |
| Achromobacter | Degrader of the metabolite 2,4-dichlorophenol | Identified in the [13C]dichlorprop-labeled metagenome apvma.gov.auepa.gov |
Quantitative Assessment of Biodegradation Rates in Soil and Water Systems
The rate of dichloroprop biodegradation can vary significantly depending on soil type, microbial community composition, and environmental conditions. Isotope labeling studies, in conjunction with traditional degradation experiments, provide quantitative data on these rates. For instance, in one laboratory study, the half-lives of racemic dichlorprop in four different soils ranged from 10.5 to 19.8 days. Another study reported that Sphingomonas herbicidovorans MH could completely degrade (S)-dichlorprop within 43 hours and (R)-dichlorprop within 82 hours in a liquid culture. nih.gov The enantioselective degradation is a common feature, with different microorganisms showing preference for either the (R) or (S) enantiomer.
A study investigating the enantioselective biodegradation of racemic dichlorprop in two different agricultural soils found that the dissipation followed first-order kinetics. The half-lives (DT50) for the S-enantiomer were 8.22 days in soil A and 8.06 days in soil D, while the R-enantiomer was more persistent with half-lives of 12.93 and 12.38 days in the respective soils. This indicates a preferential degradation of the S-enantiomer in these soils.
| Soil Type | Dichlorprop Enantiomer | Half-life (DT50) in days |
| Soil A | S-dichlorprop | 8.22 |
| R-dichlorprop | 12.93 | |
| Soil D | S-dichlorprop | 8.06 |
| R-dichlorprop | 12.38 |
Data from a laboratory study on enantioselective biodegradation of racemic dichlorprop.
Characterization of Microbial Communities Involved in Dichloroprop Biodegradation
The application of this compound in DNA-SIP studies has been pivotal in moving beyond the isolation of single strains to characterizing the entire microbial community, or consortium, that collaboratively degrades the herbicide. The degradation of racemic dichlorprop is often a community effort, where different members perform different steps in the degradation pathway.
The DNA-SIP study previously mentioned not only identified the primary degraders but also highlighted the importance of a synergistic consortium. apvma.gov.au While Sphingobium and Sphingopyxis were the key players in the initial breakdown, the subsequent degradation of the intermediate, 2,4-dichlorophenol, was carried out by a more diverse group including Dyella, Sphingomonas, Pseudomonas, and Achromobacter. apvma.gov.auepa.gov Furthermore, studies on dichlorprop degradation have frequently implicated members of the Comamonadaceae and Pseudomonadaceae families. researchgate.net The presence and activity of these microbial communities are crucial for the natural attenuation of dichlorprop in contaminated environments. The specific genes involved in the initial degradation steps, such as rdpA and sdpA which code for the dioxygenases that cleave the ether bond of the (R) and (S) enantiomers respectively, have also been identified and their abundance can be monitored in environmental samples.
Sorption, Leaching, and Mobility Studies in Diverse Environmental Media
The mobility of a pesticide in the environment is largely governed by its interaction with soil, sediment, and water. This compound serves as an ideal tracer in studies designed to quantify these interactions, as its labeled signature allows for clear differentiation from background levels of the compound.
Adsorption to soil and sediment particles is a critical process that influences a pesticide's availability for degradation, uptake by organisms, and transport. chemrj.orgnih.gov Studies investigating the adsorption-desorption behavior of dichloroprop are significantly enhanced by using this compound. Researchers can introduce a known quantity of the labeled compound into soil or sediment slurries and precisely measure its partitioning between the solid and aqueous phases over time.
This approach eliminates ambiguity from pre-existing contamination and allows for the accurate determination of key sorption parameters. The Freundlich and Langmuir models are often used to describe the adsorption isotherms, providing coefficients that quantify the adsorption capacity and intensity. chemrj.orgmdpi.com For instance, the Freundlich adsorption coefficient (Kf) indicates the affinity of the compound for the soil particles. Studies have shown that soil organic matter and clay content are crucial factors in the adsorption of chlorinated pesticides. mdpi.comacs.org Desorption experiments, which measure the release of the bound pesticide, indicate the reversibility of the sorption process and the potential for long-term persistence and subsequent release into the environment. chemrj.org
Table 1: Example Research Findings on Dichloroprop Sorption Coefficients in Different Soil Types This table is interactive. You can sort and filter the data to explore the findings.
Note: This data is illustrative, based on typical findings for chlorinated pesticides, to demonstrate how this compound would be used to generate precise results.
| Soil Type | Organic Carbon (%) | Clay Content (%) | Adsorption Coefficient (Kf) (µg1-1/n L1/n g-1) | Hysteresis Coefficient (H) | Potential Mobility |
| Sandy Loam | 1.2 | 15 | 2.1 | 0.85 | High |
| Silt Loam | 2.5 | 28 | 5.8 | 0.65 | Moderate |
| Clay | 3.1 | 45 | 10.3 | 0.45 | Low |
| Peat Soil | 15.0 | 20 | 25.5 | 0.30 | Very Low |
Understanding the movement of dichloroprop into groundwater and surface water is critical for assessing contamination risks. copernicus.orgigb-berlin.de Environmental fate and transport models, such as MODFLOW and MT3DMS, are used to simulate and predict contaminant plumes. ohio.govnih.gov The accuracy of these models is highly dependent on the quality of the input data.
This compound is an invaluable tool for calibrating and validating these models. In controlled field or lysimeter studies, the labeled compound can be applied, and its movement through the soil profile and into groundwater can be monitored with high precision. nih.gov This provides unambiguous data on transport velocities, dispersion, and retardation factors, which are essential for refining model predictions. researchgate.netmdpi.com For example, a study on the leaching of dichloroprop in structured clay and peat soils revealed that preferential flow through macropores could lead to rapid transport of the herbicide to the subsoil, a phenomenon that can be precisely tracked using a labeled tracer. nih.gov
Table 2: Key Parameters in Groundwater Transport Models Validated with this compound This table is interactive. You can sort and filter the data to explore the findings.
Note: This table presents typical parameters used in contaminant transport modeling which can be accurately determined using data from this compound tracer studies.
| Parameter | Description | Typical Value Range | Unit |
| Hydraulic Conductivity (K) | The ease with which water can move through pore spaces or fractures. | 10-6 to 10-2 | m/s |
| Retardation Factor (R) | The slowing of contaminant transport due to sorption to the aquifer matrix. | 1.5 - 10 | Dimensionless |
| Dispersion Coefficient (D) | The spreading of the contaminant plume due to mechanical mixing and molecular diffusion. | 0.1 - 10 | m2/day |
| Half-life (t1/2) | The time required for the contaminant concentration to reduce by half due to degradation. | 30 - 200 | Days |
Volatilization, the transfer of a chemical from soil or a water body to the atmosphere, can be a significant dissipation pathway for many pesticides. regulations.gov Quantifying the volatilization rate of dichloroprop is essential for a complete understanding of its environmental fate. cdc.govepa.gov Using this compound allows researchers to directly measure the flux of the compound into the air without interference from other volatile organic compounds. By measuring the concentration of the ¹³C-labeled dichloroprop in the air above a treated soil or water surface, a precise volatilization rate can be determined under various environmental conditions, such as temperature, wind speed, and soil moisture.
Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Degradation Assessment
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within an individual compound. microbe.comenviro.wiki This method provides powerful insights into the source and degradation history of contaminants.
During biodegradation and some abiotic degradation reactions, chemical bonds involving the lighter isotope (e.g., ¹²C) are typically broken more readily than bonds with the heavier isotope (¹³C). microbe.comcopernicus.org This phenomenon, known as kinetic isotope fractionation, leads to a progressive enrichment of the heavier isotope in the remaining, undegraded contaminant pool. nih.govnih.gov The extent of this fractionation is characteristic of a specific degradation pathway.
Research on the degradation of 1,2-dichloropropane, a compound structurally related to dichloroprop, demonstrates this principle. During dichloroelimination by Dehalococcoides bacteria, significant carbon isotope fractionation was observed. nih.gov The change in the isotopic ratio can be described by a Rayleigh enrichment factor (ε), which quantifies the magnitude of the fractionation effect. By measuring the isotopic composition of dichloroprop at a contaminated site and comparing it to the initial source, the extent of degradation can be quantified.
Table 3: Isotope Enrichment Factors for Degradation of Chlorinated Propanes This table is interactive. You can sort and filter the data to explore the findings.
Note: Data is based on findings for 1,2-Dichloropropane, a close analogue to Dichloroprop, as a demonstration of the principle.
| Degradation Pathway | Microorganism/Condition | Carbon Enrichment Factor (εbulk) (‰) | Apparent Kinetic Isotope Effect (AKIE) | Reference |
| Dichloroelimination | Dehalococcoides Culture 1 | -10.8 ± 0.9 | 1.033 | nih.gov |
| Dichloroelimination | Dehalococcoides Culture 2 | -11.3 ± 0.8 | 1.033 | nih.gov |
| Abiotic Hydrolysis | Acidic/Neutral Conditions | -5.0 ± 2.3 | N/A | nih.gov |
| Biodegradation | Soil Microcosm | -6.5 ± 0.7 | N/A | nih.gov |
The use of this compound as an intentional tracer provides a known starting isotopic signature for fate characterization studies. When this compound is released in a controlled experiment, its artificially high ¹³C content serves as an unmistakable tag. As the compound undergoes degradation, the resulting products will also carry the ¹³C label, allowing for the unambiguous identification of degradation pathways and transformation products.
Furthermore, CSIA is a powerful tool for source apportionment at sites with multiple potential contamination sources. itrcweb.orgnih.gov Different manufacturing processes or batches of a pesticide can have slightly different inherent isotopic signatures. By characterizing these source signatures, it may be possible to distinguish between different plumes of contamination in groundwater. The intentional introduction of this compound with its unique isotopic signature allows it to be used as a "super-tracer" to study transport and degradation processes in complex environments where multiple sources of the unlabeled compound may already exist.
Mechanistic Investigations of Dichloroprop Biotransformation Pathways Utilizing Dichloroprop 13c3 As an Isotopic Tracer Non Human Contexts
Elucidation of Biotransformation Product Formation in Environmental and Model Organism Systems
The primary advantage of using Dichloroprop-13C3 is the ability to unambiguously identify metabolites containing the labeled carbon atoms. When environmental samples (such as soil or water) or model organisms are exposed to this compound, the resulting biotransformation products that retain the three-carbon side chain or its fragments can be detected and structurally characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
One of the initial and most critical steps in the aerobic microbial degradation of phenoxyalkanoic acid herbicides like Dichloroprop is the cleavage of the ether bond. This reaction separates the dichlorinated phenolic ring from the propanoic acid side chain. The use of this compound would confirm the fate of the propanoic acid moiety. For instance, the detection of ¹³C-labeled pyruvate (B1213749) or other small organic acids in a microbial culture medium after the introduction of this compound would provide strong evidence for the complete mineralization of the side chain.
A key biotransformation product of Dichloroprop is 2,4-Dichlorophenol (B122985) (2,4-DCP) nih.gov. While the phenolic ring itself is unlabeled in this compound, the accompanying labeled side-chain fragment provides a stoichiometric marker for this primary degradation step. Subsequent degradation of 2,4-DCP follows established pathways for chlorinated phenols nih.govresearchgate.net.
The table below illustrates the expected major initial biotransformation products when this compound is introduced into a degrading system. The presence of the ¹³C label is instrumental in confirming the origin of these molecules.
| Precursor Compound | Expected Labeled Biotransformation Product | Analytical Method for Detection |
| This compound | ¹³C₃-Propanoic acid (or its activated form) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| This compound | ¹³C-labeled intermediates of central metabolism (e.g., pyruvate, acetyl-CoA) | LC-MS, ¹³C-NMR |
Characterization of Enzymatic and Microbial Degradation Pathways in Vitro and In Situ
Isotopic tracers like this compound are invaluable for identifying the specific enzymes and microbial communities responsible for degradation. In in vitro studies, purified enzymes can be incubated with this compound to confirm their catalytic activity. A key class of enzymes involved in the initial cleavage of the ether linkage in phenoxyalkanoic acids are the Fe(II)/α-ketoglutarate-dependent dioxygenases nih.gov. The detection of ¹³C-labeled products in such assays would directly implicate the tested enzyme in Dichloroprop degradation.
In situ studies, such as those involving soil microcosms or bioreactors, can leverage this compound to identify the active members of a microbial community. Techniques like Stable Isotope Probing (SIP) can be employed, where the ¹³C label from the degraded this compound is incorporated into the cellular biomass (e.g., DNA, RNA, or phospholipids) of the microorganisms actively metabolizing the compound. By sequencing the labeled biomolecules, researchers can identify the specific genera and species responsible for the degradation.
Several bacterial genera have been identified as capable of degrading Dichloroprop, including Sphingobium, Delftia, and Alcaligenes nih.gov. The use of this compound in SIP studies would provide definitive links between these organisms and the degradation process in complex environmental matrices.
The following table summarizes key microbial players and the enzymatic steps they are likely involved in, which can be confirmed using this compound.
| Microbial Genus | Implicated Degradation Step | Key Enzyme Class |
| Sphingobium | Ether bond cleavage of Dichloroprop | Fe(II)/α-ketoglutarate-dependent dioxygenase |
| Delftia | Degradation of phenoxyalkanoic acids | Dioxygenases |
| Alcaligenes | Degradation of chlorinated aromatic compounds | Dehalogenases, Dioxygenases |
Isotopic Labeling for Tracing Carbon Flow in Biotic Degradation Processes
A significant application of this compound is to trace the flow of carbon from the herbicide into microbial metabolic networks and ultimately to carbon dioxide, signifying complete mineralization. By monitoring the appearance of the ¹³C label in various metabolic pools, a comprehensive picture of the compound's fate can be constructed.
For example, after the initial cleavage of the side chain, the resulting ¹³C-labeled propanoic acid fragment can enter central metabolic pathways. Its conversion to ¹³C-pyruvate and then to ¹³C-acetyl-CoA would allow the label to be incorporated into the tricarboxylic acid (TCA) cycle. The subsequent release of ¹³C-labeled carbon dioxide (¹³CO₂) is a definitive indicator of complete aerobic respiration of the side chain. This can be monitored in real-time using techniques like cavity ring-down spectroscopy or isotope ratio mass spectrometry.
Furthermore, the incorporation of ¹³C into microbial biomass, as mentioned in the context of SIP, provides a quantitative measure of how much of the contaminant's carbon is being used for cell growth versus energy production. This is a critical parameter for assessing the efficiency of bioremediation processes. The flow of the ¹³C label from this compound through these key metabolic stages is outlined below.
| Metabolic Stage | ¹³C-Labeled Molecule | Significance |
| Initial Degradation | ¹³C₃-Propanoic Acid | Confirms ether bond cleavage. |
| Central Metabolism | ¹³C-Pyruvate, ¹³C-Acetyl-CoA | Indicates entry into core metabolic pathways. |
| Anabolic Pathways | ¹³C-labeled amino acids, fatty acids, DNA/RNA | Demonstrates incorporation into cellular biomass. |
| Catabolic Pathways | ¹³CO₂ | Confirms complete mineralization of the side chain. |
The insights gained from using this compound are essential for developing and optimizing bioremediation strategies for sites contaminated with this and structurally related herbicides.
Dichloroprop 13c3 in Agrochemical Research and Regulatory Science
Role in Developing Robust Methodologies for Pesticide Residue Analysis
The accuracy and reliability of pesticide residue analysis are fundamental to protecting human health and the environment. Dichloroprop-13C3 plays a critical role in the development and validation of robust analytical methods, primarily through the technique of isotope dilution mass spectrometry (ID-MS). nih.govnih.gov This approach is considered the gold standard for quantitative analysis due to its ability to correct for sample loss during preparation and for matrix effects during instrumental analysis. researchgate.net
When analyzing complex environmental samples such as soil or water, the native 1,3-dichloropropene (B49464) can be affected by various factors that lead to under- or overestimation of its concentration. By adding a known amount of this compound to the sample at the beginning of the analytical process, it acts as an internal standard that experiences the same physical and chemical challenges as the target analyte. libios.fr Since the mass spectrometer can differentiate between the native compound and the ¹³C-labeled standard, the ratio of the two can be used to calculate the precise concentration of the 1,3-dichloropropene residue with high accuracy and precision. nih.govnih.gov
Research has demonstrated the effectiveness of using internal standards in methods for detecting 1,3-dichloropropene in various matrices. For instance, analytical methods using gas chromatography-mass spectrometry (GC-MS) have been developed and validated for the determination of 1,3-dichloropropene in soil and water. epa.govpsu.edu These methods, which often involve purge and trap extraction, show good recoveries and low limits of detection, essential for regulatory monitoring. psu.educdc.gov The use of a stable isotope-labeled internal standard like this compound is preferred in these methods because it mimics the analyte's behavior more closely than other chemical analogues. researchgate.net
Table 1: Performance Characteristics of Analytical Methods for 1,3-Dichloropropene Analysis
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| On-line Purge and Trap GC-MS | Water | cis- & trans-1,3-Dichloropropene | 0.05 µg/L | 0.1 µg/L | 93-104 | psu.edu |
| On-line Purge and Trap GC-MS | Soil | cis- & trans-1,3-Dichloropropene | 0.005 µg/kg | 0.01 mg/kg | 93-104 | psu.edu |
| Purge and Trap GC-MS (EPA Method GRM 94.11) | Water | cis- & trans-1,3-Dichloropropene | Not Verified | 0.05 ng/mL | Not Sufficient | epa.gov |
| Purge and Trap GC-MS (EPA Method GRM 94.13) | Soil | cis- & trans-1,3-Dichloropropene | Not Verified | 0.20 µg/kg | Not Sufficient | epa.gov |
| Isotope Dilution GC-MS | Soil/Sediment | Organochlorine Pesticides | 0.20-10.3 µg/kg | - | 60-110 | nih.gov |
Contribution to Environmental Risk Assessment Methodologies (Methodological Aspects)
Environmental risk assessments for pesticides like 1,3-dichloropropene rely on accurate models of the compound's fate and transport in the environment. epa.gov These assessments require precise data on how the pesticide degrades, where it moves in soil and water, and the concentrations to which non-target organisms might be exposed. epa.gov The use of ¹³C-labeled compounds such as this compound significantly enhances the methodologies used to gather this critical data.
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that can trace the source and transformation pathways of contaminants in the environment. nih.govnih.gov By analyzing the isotopic signature of a pesticide and its degradation products, scientists can differentiate between various sources of contamination and understand the extent of natural attenuation. nih.gov this compound can be used in controlled laboratory and field studies to "spike" a system and meticulously track the movement and breakdown of 1,3-dichloropropene. This provides highly reliable data on its half-life in different environmental compartments, its leaching potential, and its volatilization rate. epa.gov
The high-quality data generated using this compound leads to more accurate and reliable environmental exposure models. This, in turn, allows for a more refined and realistic environmental risk assessment. nih.gov By reducing the uncertainty in exposure estimates, regulators can make more informed decisions about the safe use of 1,3-dichloropropene, such as setting appropriate buffer zones or application restrictions to protect sensitive ecosystems. epa.gov
Development of Reference Materials and Standards for Regulatory Compliance
Regulatory bodies like the Environmental Protection Agency (EPA) establish maximum residue limits (MRLs) for pesticides in food and the environment. epa.gov To enforce these regulations, laboratories must demonstrate that their analytical methods are accurate and reliable. This is achieved through the use of Certified Reference Materials (CRMs) and other quality control standards. researchgate.net
This compound is an ideal candidate for the development of such reference materials. A CRM is a standard that has been characterized for its properties, such as concentration and isotopic purity, with a high degree of accuracy and traceability. researchgate.net While a specific CRM for this compound is not detailed in readily available literature, the process involves rigorous production and multi-laboratory validation to establish its certified value. Companies specializing in chemical standards produce isotopically labeled compounds like this compound that can be used by analytical labs as in-house standards or to create quality control materials. libios.fr
These standards are crucial for:
Method Validation: To prove that an analytical method is fit for its intended purpose. science.gov
Instrument Calibration: To ensure the accuracy of the measuring equipment.
Quality Control: To monitor the ongoing performance of analytical measurements.
By using this compound as a reference standard, laboratories can ensure that their measurements of 1,3-dichloropropene residues are accurate and defensible, thereby supporting regulatory compliance and ensuring that this fumigant is used in a way that minimizes risks to public health and the environment. ca.gov
Future Directions and Emerging Research Paradigms
Advancements in Isotopic Labeling Technologies for Complex Molecules
The synthesis of isotopically labeled compounds like Dichloroprop-13C3 is benefiting from significant progress in labeling technologies, enabling more precise and efficient incorporation of stable isotopes into increasingly complex molecules. Historically, isotopic labeling often required lengthy, multi-step syntheses starting from simple, commercially available labeled precursors. However, modern methods are shifting towards late-stage labeling, which introduces the isotopic tag as late as possible in the synthetic route to minimize cost and risk.
Recent developments include:
Chemoenzymatic Synthesis: This hybrid approach combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can be used to introduce ¹³C labels into specific positions of a molecule with high precision, which is particularly useful for creating complex, site-specifically labeled standards.
Radical-Mediated Reactions: There has been a surge in the use of radical chemistry to form new carbon-carbon bonds. These methods are being adapted for the incorporation of ¹³C and ¹⁴C, providing new pathways to label complex molecules that are challenging to synthesize via traditional methods.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improving the efficiency and safety of handling isotopically labeled reagents. This technology is particularly advantageous for scaling up the production of labeled compounds.
These advancements are making it more feasible to produce a wider array of specifically labeled compounds, including derivatives and metabolites of Dichloroprop, which are crucial for detailed environmental and metabolic studies.
Integration of this compound with High-Throughput Screening and Analytical Platforms
This compound is an ideal tool for integration with high-throughput screening (HTS) and advanced analytical platforms. In HTS, which is used to rapidly test the biological activity or environmental fate of thousands of compounds, this compound can serve as a robust internal standard. symeres.com Its distinct mass signature, due to the ¹³C atoms, allows for precise quantification via mass spectrometry (MS), unaffected by matrix effects from complex samples like cell lysates or environmental extracts. symeres.com
The integration with various analytical platforms is key to its utility:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for stable isotope tracing. nih.gov High-resolution mass spectrometers can easily distinguish between the labeled this compound and its unlabeled counterpart, enabling accurate quantification in tracer experiments. nih.gov
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For precise measurement of isotopic ratios, GC-IRMS is the gold standard. nih.gov This technique is crucial in environmental forensics for determining the source and degradation of contaminants. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for determining the exact position of the ¹³C label within the molecule. symeres.com This is vital for mechanistic studies of degradation pathways, as changes in the chemical environment of the labeled carbons can be tracked. symeres.com
The combination of this compound with these automated and high-sensitivity platforms allows for rapid, large-scale studies of its metabolic fate, environmental persistence, and interactions with biological systems.
Table 1: Analytical Platforms and Their Application with this compound
| Platform | Principle | Application with this compound |
| LC-MS/MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | Quantitative analysis in complex matrices (e.g., soil, water, biological tissue); metabolite identification. |
| GC-IRMS | Separates volatile compounds and measures their stable isotope ratios. | Source tracking in environmental forensics; precise measurement of isotopic fractionation during degradation. |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei, like ¹³C. | Structural confirmation of the label position; mechanistic studies of chemical and biological transformations. |
Novel Applications in Environmental Forensics, Contaminant Tracing, and Remediation Monitoring
The use of stable isotope-labeled compounds is a powerful and expanding tool in environmental science. Compound-Specific Isotope Analysis (CSIA) uses the subtle variations in isotope ratios to trace the source and fate of environmental pollutants. nih.govcopernicus.org The deliberate introduction of a labeled compound like this compound, known as a stable isotope tracer, offers even more precise insights. hutton.ac.ukepa.gov
Emerging applications include:
Environmental Forensics: In cases of contamination, it can be challenging to pinpoint the responsible party if multiple potential sources exist. Different manufacturing processes can result in distinct isotopic signatures in the final product. epa.gov While this applies to natural abundance, intentionally spiking a suspected source with this compound can definitively link it to downstream contamination.
Contaminant Tracing: this compound can be introduced into soil or water systems to trace its transport pathways. hutton.ac.uk By monitoring the appearance of the ¹³C label downstream, scientists can map the movement of the contaminant through groundwater, identify its absorption to sediments, and understand its bioavailability to microorganisms. mdpi.com
Remediation Monitoring: When cleanup technologies (e.g., bioremediation) are deployed, their effectiveness must be verified. Adding this compound to a contaminated site and monitoring its degradation rate provides a direct measure of the remediation process. researchgate.netnih.gov The conversion of this compound into labeled metabolites or ultimately ¹³CO₂ is conclusive evidence of its breakdown. nih.govnih.gov
Table 2: Environmental Applications of this compound
| Application Area | Methodology | Research Question Answered |
| Environmental Forensics | Spiking potential contamination sources and downstream monitoring. | Which source is responsible for the observed pollution? |
| Contaminant Tracing | Introduction into a specific location (e.g., soil plot) and spatial analysis over time. | Where does the contaminant go? How fast does it travel? |
| Remediation Monitoring | Application to a treated area and measurement of its disappearance and the appearance of breakdown products. | Is the remediation strategy effectively destroying the contaminant? |
Computational Chemistry Approaches Complementing Isotopic Tracer Studies
Computational chemistry provides a powerful theoretical framework to complement and guide experimental tracer studies involving this compound. By modeling the molecule and its reactions in silico, researchers can predict outcomes and better interpret complex experimental data.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict various molecular properties. For instance, they can predict the NMR chemical shifts of the ¹³C atoms, which helps in confirming the structure of the labeled compound and its metabolites. mdpi.comnih.gov DFT is also crucial for calculating the energetic barriers of different potential degradation pathways, allowing researchers to prioritize which metabolites to search for in experimental samples.
Kinetic Isotope Effect (KIE) Prediction: Chemical reactions involving heavier isotopes are often slightly slower than those with lighter isotopes. This "kinetic isotope effect" can be measured experimentally and also predicted computationally. harvard.edunih.goved.ac.uk By comparing the experimentally observed KIE during the degradation of this compound with the computationally predicted KIEs for various reaction mechanisms, scientists can gain strong evidence for the specific chemical bonds being broken in the rate-limiting step of the degradation process. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the movement and interaction of this compound with its environment, such as soil particles, water molecules, or enzymes. nih.govosti.gov These simulations can provide insights into the physical processes of sorption and transport in the environment and can help visualize how the molecule binds to the active site of a degrading enzyme. nih.gov
The synergy between these computational methods and physical tracer experiments allows for a much deeper and more mechanistic understanding of the fate of this compound in the environment than either approach could achieve alone.
Table 3: Computational Methods in Isotopic Tracer Studies
| Computational Method | Application | Synergy with Experiment |
| Density Functional Theory (DFT) | Predict NMR spectra; calculate reaction energies. | Aids in the identification of unknown metabolites found in MS and NMR experiments. |
| Kinetic Isotope Effect (KIE) Calculation | Predict the change in reaction rate upon isotopic substitution. | Helps elucidate the reaction mechanism by comparing predicted KIEs to measured degradation rates. |
| Molecular Dynamics (MD) | Simulate the physical movement and binding of the molecule. | Provides a molecular-level explanation for observed transport and binding phenomena. |
Q & A
Q. What documentation standards ensure reproducibility in studies using this compound?
- Methodological Answer : Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Provide raw isotopic datasets, instrument parameters, and calibration curves in supplementary materials. Cite IUPAC guidelines for isotopic labeling and reference public databases (e.g., PubChem, NIST) for spectral comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
